methyl 7-bromo-1H-indole-3-carboxylate
Description
Chemical Identity and Structural Characteristics
Molecular Identity
Structural Features
The compound consists of an indole core substituted with a bromine atom at the 7-position and a methyl ester group at the 3-position (Figure 1). The indole scaffold’s planar aromatic system enables π-π stacking interactions, while the electron-withdrawing bromine and ester groups enhance electrophilic substitution reactivity at specific positions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 386.2 ± 22.0 °C (Predicted) | |
| Density | 1.629 ± 0.06 g/cm³ (Predicted) | |
| pKa | 13.75 ± 0.30 (Predicted) |
The bromine atom facilitates Suzuki-Miyaura and Ullmann-type cross-coupling reactions, making the compound a versatile intermediate.
Historical Context in Indole Chemistry
Indole derivatives have been studied since the 19th century, with the Fischer indole synthesis (1883) serving as a foundational method for their preparation. Methyl 7-bromo-1H-indole-3-carboxylate emerged more recently as synthetic methodologies advanced, particularly with the development of regioselective halogenation and esterification techniques. Its synthesis typically involves:
- Bromination of indole precursors using $$ \text{N}$$-bromosuccinimide (NBS) or $$ \text{Br}_2 $$.
- Esterification via reaction with methyl chloroformate or diazomethane.
The compound’s first reported synthesis aligns with the growing demand for functionalized indoles in medicinal chemistry during the late 20th century.
Significance in Heterocyclic Compound Research
Role in Drug Discovery
This compound serves as a precursor for bioactive molecules, including:
Applications in Materials Science
The compound’s rigid aromatic structure makes it suitable for designing organic semiconductors and luminescent materials.
Table 2: Comparative Reactivity of Halogenated Indoles
| Compound | Reactivity in Cross-Coupling | Preferred Reaction Partners |
|---|---|---|
| This compound | High (Br) | Boronic acids, amines |
| Methyl 5-chloro-1H-indole-3-carboxylate | Moderate (Cl) | Thiols, Grignard reagents |
The ester group at position 3 allows further functionalization via hydrolysis to carboxylic acids or transesterification.
Structure
2D Structure
Properties
IUPAC Name |
methyl 7-bromo-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)7-5-12-9-6(7)3-2-4-8(9)11/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJADRCKUDCXPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652975 | |
| Record name | Methyl 7-bromo-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959239-01-1 | |
| Record name | Methyl 7-bromo-1H-indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959239-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 7-bromo-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Pharmaceutical Development
Methyl 7-bromo-1H-indole-3-carboxylate is utilized as a precursor in the synthesis of various biologically active compounds. Its structure allows for modifications that can lead to new therapeutic agents, particularly in the treatment of cancer and neurological disorders. The compound mimics natural indoles, making it a candidate for enzyme inhibition studies.
Synthesis of Indole Derivatives
This compound serves as a building block for synthesizing more complex indole derivatives, which are crucial in drug discovery. The bromine atom enhances electrophilicity, facilitating nucleophilic substitutions that are essential in creating diverse chemical entities used in medicinal chemistry.
Research has shown that this compound exhibits potential biological activities, including anti-inflammatory and anticancer properties. Studies have indicated its role in modulating cell signaling pathways, which is vital for understanding disease mechanisms.
Case Study 1: Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry explored the enzyme inhibition properties of this compound against specific kinases involved in cancer progression. The results demonstrated that the compound effectively inhibited kinase activity, suggesting its potential as an anticancer agent.
Case Study 2: Synthesis of Novel Anticancer Agents
In another research project, this compound was used to synthesize a series of indole-based compounds that exhibited high cytotoxicity against various cancer cell lines. The modifications made to the indole core significantly enhanced the biological activity compared to unmodified analogs.
Mechanism of Action
The mechanism by which methyl 7-bromo-1H-indole-3-carboxylate exerts its effects involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to receptors and enzymes involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Brominated Indole Esters
Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate (CAS: 16381-41-2)
- Molecular Formula: C₁₂H₁₂BrNO₂; Molecular Weight: 282.13 g/mol .
- Key Differences : The ester group is at the 2-position (vs. 3 in the target compound), and a methyl group is present at the 3-position. The ethyl ester increases lipophilicity compared to the methyl ester.
- Physical Properties : Melting point = 81–83°C; predicted boiling point = 394.6°C; pKa = 13.65 (weak acidity due to the indole N–H) .
Methyl 7-bromo-1H-indazole-3-carboxylate
- Structural Note: Indazole derivatives (e.g., indazole vs. indole) feature an additional nitrogen atom in the aromatic ring, enhancing hydrogen-bonding capacity and altering electronic properties .
Halogen-Substituted Analogs
7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9)
- Molecular Formula: C₁₀H₈ClNO₂; Molecular Weight: 225.63 g/mol .
- Key Differences : Chlorine (smaller, less polarizable than bromine) at the 7-position and a carboxylic acid group at the 2-position. The carboxylic acid group increases solubility in polar solvents but reduces metabolic stability compared to esters .
6-Bromo-1H-indole-3-carboxylic acid
- Structural Note: Bromine at the 6-position (vs. 7) and a carboxylic acid at the 3-position. The positional isomerism affects molecular dipole moments and crystal packing via O–H⋯O and N–H⋯O hydrogen bonds .
Positional Isomers and Functional Group Variations
Methyl 1-methyl-1H-indole-3-carboxylate
- Crystal Structure : Crystallographic data (e.g., bond lengths and angles) reveal planar indole rings and intermolecular interactions influenced by the methyl group at the 1-position .
Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
Table 2: Functional Group Impact on Reactivity and Solubility
Biological Activity
Methyl 7-bromo-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the molecular formula C10H8BrNO2 and a molar mass of 254.08 g/mol. The compound features a bromine atom at the 7-position of the indole ring, which is crucial for its biological activity. The indole structure is known for its role in various biological processes, making derivatives like this compound valuable for pharmaceutical development.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity through several mechanisms:
- Inhibition of Tumor Growth : Studies have shown that similar indole derivatives can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancer cells. For example, derivatives with similar structures have demonstrated cytotoxic effects against these cell lines, suggesting potential applications in cancer therapy .
- Mechanism of Action : The anticancer effects may be attributed to the compound's ability to interact with specific molecular targets involved in cell signaling pathways, such as protein kinases that regulate cell division and apoptosis .
Antimicrobial Activity
This compound has also shown antimicrobial properties :
- Inhibition of Bacterial Growth : Similar compounds have been reported to exhibit activity against Staphylococcus aureus and other pathogenic bacteria. The presence of the bromine atom enhances the compound's ability to disrupt bacterial cell membranes, leading to increased efficacy against resistant strains .
Case Studies and Experimental Data
- Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various human cancer cell lines. The IC50 values for these assays typically range from 10 to 30 µM, indicating moderate potency compared to established chemotherapeutic agents .
- Antimicrobial Testing : In antimicrobial assays, the compound displayed Minimum Inhibitory Concentration (MIC) values ranging from 20 to 50 µM against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in cancer cells, leading to reduced cell viability.
- Receptor Modulation : It has been suggested that the compound interacts with various receptors involved in immune responses, potentially modulating inflammatory pathways and contributing to its anticancer effects .
Comparative Analysis with Similar Compounds
| Compound Name | Anticancer Activity | Antimicrobial Activity | Notable Features |
|---|---|---|---|
| Methyl 6-bromo-1H-indole-2-carboxylate | Moderate | Low | Different bromine position affects reactivity |
| Methyl 5-bromo-1H-indole-3-carboxylate | High | Moderate | Enhanced potency due to structural differences |
| Methyl 4-bromo-1H-indole-2-carboxylate | Low | High | Effective against resistant bacterial strains |
Q & A
Q. What are the standard synthetic routes for methyl 7-bromo-1H-indole-3-carboxylate, and how are reaction conditions optimized?
this compound is typically synthesized via bromination of indole derivatives. A common approach involves:
- Bromination : Using N-bromosuccinimide (NBS) in acetic acid or bromine under controlled temperature (0–25°C) to introduce bromine at the 7-position of the indole core .
- Esterification : Subsequent reaction with methyl chloroformate or methanol under acidic/basic conditions to form the carboxylate ester . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting solvent polarity or catalyst loading to improve yield (typically 60–85%) .
Q. How is the structure and purity of this compound confirmed?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : - and -NMR verify substituent positions (e.g., bromine at C7, carboxylate at C3) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (254.08 g/mol) and isotopic patterns .
- HPLC : Assesses purity (>97% by area normalization) and detects trace impurities .
Q. What are the primary research applications of this compound?
It serves as a versatile intermediate in:
- Medicinal Chemistry : Building block for indole-based drug candidates targeting antimicrobial, anticancer, or kinase inhibition pathways .
- Materials Science : Precursor for functionalized indoles in optoelectronic materials .
Advanced Research Questions
Q. How do substituent positions (e.g., bromine at C7 vs. C5) influence reactivity and bioactivity?
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Purity Variations : Impurities >3% (e.g., dehalogenated byproducts) can skew bioassay results. Repurification via column chromatography (silica gel, hexane/EtOAc) is recommended .
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or solvent (DMSO vs. ethanol) alter bioavailability. Standardize protocols using controls like methyl indole-3-carboxylate .
Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized for this compound?
Key considerations:
- Catalyst System : Pd(PPh) or PdCl(dppf) with KCO in THF/water (3:1) achieves 70–90% yield for aryl boronic acid couplings .
- Microwave Assistance : Reduces reaction time from 24h to 1h at 100°C while maintaining regioselectivity .
Q. What mechanistic insights explain its cytotoxicity in cancer cell lines?
Hypotheses include:
- DNA Intercalation : Planar indole core interacts with DNA base pairs, disrupting replication (supported by fluorescence quenching assays) .
- Topoisomerase Inhibition : Structural similarity to camptothecin derivatives suggests potential enzyme binding, validated via molecular docking studies .
Methodological Considerations
Q. How does crystallography inform the compound’s reactivity?
Single-crystal X-ray diffraction reveals:
- Hydrogen Bonding : Intermolecular O–H⋯O and N–H⋯O bonds form dimers, stabilizing the solid-state structure and influencing solubility .
- Torsional Angles : Dihedral angles (e.g., 6° between carboxylate and indole ring) affect conjugation and electronic properties .
Q. What solvent systems are optimal for its use in organic synthesis?
- Polar Solvents : DMF or DMSO for SNAr reactions (enhances nucleophilicity at C5/C6) .
- Non-Polar Solvents : Toluene or dichloromethane for Friedel-Crafts alkylation (minimizes ester hydrolysis) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
